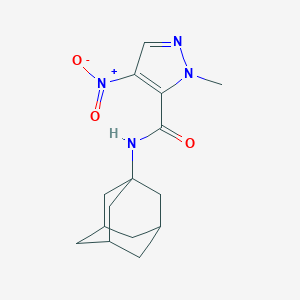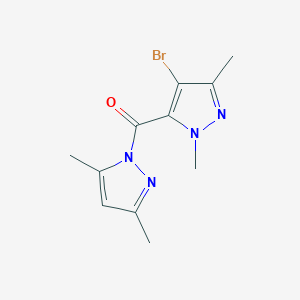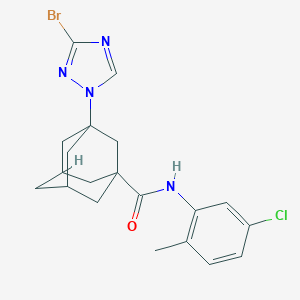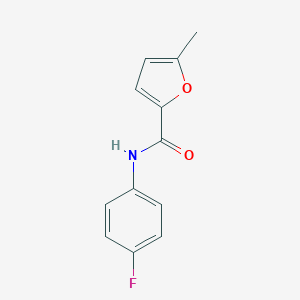
ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzamido group, a dimethylcarbamoyl group, and a methylthiophene carboxylate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Bromobenzamido Group: This step involves the reaction of 2-bromobenzoic acid with an amine to form the bromobenzamido group.
Introduction of the Dimethylcarbamoyl Group: This step involves the reaction of the intermediate with dimethylamine to introduce the dimethylcarbamoyl group.
Formation of the Methylthiophene Carboxylate Group: This step involves the reaction of the intermediate with a thiophene derivative to form the methylthiophene carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Common reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution may yield products with different functional groups.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Modulating Protein Function: The compound may interact with proteins and alter their function, leading to changes in cellular processes.
Affecting Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to changes in gene expression and cellular behavior.
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-(2-BROMOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-(2-CHLOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a chlorine atom instead of a bromine atom in the benzamido group.
ETHYL 2-(2-FLUOROBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a fluorine atom instead of a bromine atom in the benzamido group.
ETHYL 2-(2-IODOBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has an iodine atom instead of a bromine atom in the benzamido group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C18H19BrN2O4S |
|---|---|
Molekulargewicht |
439.3g/mol |
IUPAC-Name |
ethyl 2-[(2-bromobenzoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19BrN2O4S/c1-5-25-18(24)13-10(2)14(17(23)21(3)4)26-16(13)20-15(22)11-8-6-7-9-12(11)19/h6-9H,5H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
ATRJHXNHUYYDFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B457823.png)



![Propyl 2-[(chloroacetyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B457830.png)


![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B457835.png)
![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B457836.png)

METHANONE](/img/structure/B457838.png)

